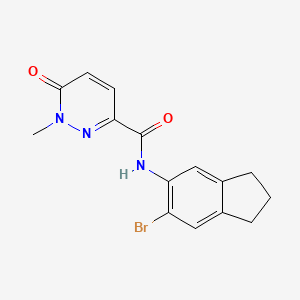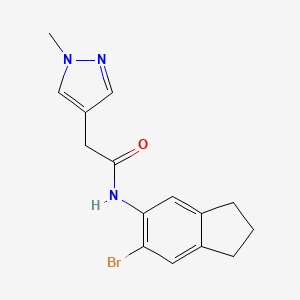![molecular formula C15H21NO2 B7679443 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, J147, and is a synthetic derivative of curcumin, a compound found in turmeric. In 5]octan-5-ylmethyl)-2-methoxyphenol.
作用機序
The exact mechanism of action of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol is not fully understood, but it is believed to work through multiple pathways. J147 has been shown to increase the production of proteins that are important for neuronal function and to protect neurons from damage. J147 also appears to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, J147 has been shown to have other biochemical and physiological effects. Studies have shown that J147 can increase energy metabolism and mitochondrial function, which may contribute to its neuroprotective effects. J147 has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for other diseases such as cancer and cardiovascular disease.
実験室実験の利点と制限
One of the advantages of using 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol in lab experiments is that it has been shown to be effective in animal models of neurodegenerative diseases. This makes it a promising candidate for further research in humans. However, one of the limitations of using J147 is that it is a synthetic compound and may have potential side effects that are not yet fully understood.
将来の方向性
There are several future directions for research on 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol. One direction is to further investigate its potential therapeutic applications in other diseases such as cancer and cardiovascular disease. Another direction is to investigate the potential side effects of J147 and to optimize its dosing and administration for maximum efficacy. Additionally, further research is needed to fully understand the mechanism of action of J147 and to identify other compounds that may have similar neuroprotective effects.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of neurodegenerative diseases. Its neuroprotective effects and potential applications in other diseases make it an important area of research. Further studies are needed to fully understand its mechanism of action and to optimize its dosing and administration for maximum efficacy.
合成法
The synthesis of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol was first reported in 2011 by Schubert et al. The synthesis involves the condensation of a spirocyclic ketone with an aldehyde, followed by a reduction reaction to form the final product. The process involves several steps and requires expertise in organic chemistry.
科学的研究の応用
The potential therapeutic applications of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol have been studied extensively in recent years. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that J147 can improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
特性
IUPAC Name |
4-(5-azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-12(3-4-13(14)17)10-16-8-2-5-15(11-16)6-7-15/h3-4,9,17H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPEJSLBMBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC3(C2)CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)

![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)


![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)
